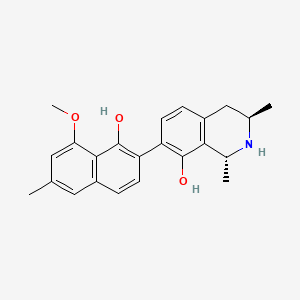
Dioncophylline B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dioncophylline B is a member of isoquinolines and a member of naphthalenes. It has a role as a metabolite.
Scientific Research Applications
Synthesis and Structural Elucidation
The first total synthesis of Dioncophylline B, derived from Triphyophyllum peltatum, marked a significant advancement in organic chemistry, providing a pathway to explore the structural and functional diversity of naphthylisoquinoline alkaloids. This synthesis involved key steps like ortho-functionalization and regioselective intermolecular Stille coupling, paving the way for the creation of other structurally related compounds (Bringmann, Günther, Peters, & Peters, 2001).
Biological Activities
Research on this compound and related compounds has revealed their potent activities against various biological targets:
Antimalarial Activity : this compound and its analogs have demonstrated significant efficacy against Plasmodium falciparum, contributing valuable insights into the development of new antimalarial agents. The synthesis and biological evaluation of these compounds have highlighted their potential as lead structures in the fight against malaria (Chimanuka et al., 2001).
Anticancer Properties : The investigation into the cytotoxic activities of naphthylisoquinoline alkaloids, including this compound, against various cancer cell lines, such as multiple myeloma and leukemia, underscores the potential of these compounds in cancer research. Their ability to inhibit the growth of cancer cells offers a promising avenue for the development of novel anticancer therapies (Li et al., 2017).
properties
CAS RN |
140367-82-4 |
|---|---|
Molecular Formula |
C23H25NO3 |
Molecular Weight |
363.4 g/mol |
IUPAC Name |
(1R,3R)-7-(1-hydroxy-8-methoxy-6-methylnaphthalen-2-yl)-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-8-ol |
InChI |
InChI=1S/C23H25NO3/c1-12-9-15-5-7-18(23(26)21(15)19(10-12)27-4)17-8-6-16-11-13(2)24-14(3)20(16)22(17)25/h5-10,13-14,24-26H,11H2,1-4H3/t13-,14-/m1/s1 |
InChI Key |
UOMMAZXPQFOUSU-ZIAGYGMSSA-N |
Isomeric SMILES |
C[C@@H]1CC2=C([C@H](N1)C)C(=C(C=C2)C3=C(C4=C(C=C3)C=C(C=C4OC)C)O)O |
SMILES |
CC1CC2=C(C(N1)C)C(=C(C=C2)C3=C(C4=C(C=C3)C=C(C=C4OC)C)O)O |
Canonical SMILES |
CC1CC2=C(C(N1)C)C(=C(C=C2)C3=C(C4=C(C=C3)C=C(C=C4OC)C)O)O |
synonyms |
dioncophylline B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



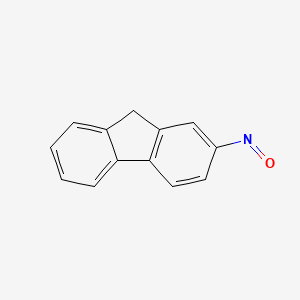
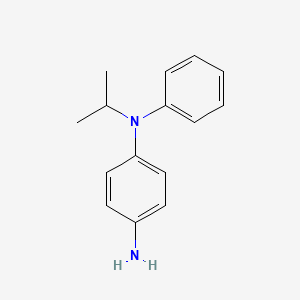
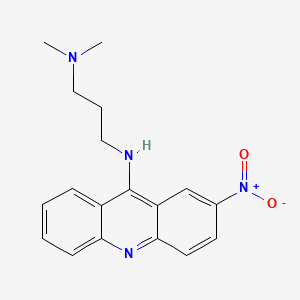

![3'-O-[2-(Methylamino)benzoyl]adenosine 5'-(tetrahydrogen triphosphate)](/img/structure/B1207302.png)
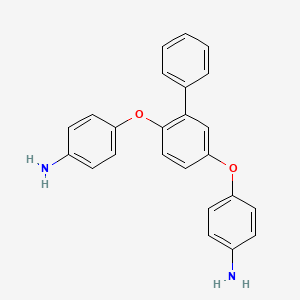
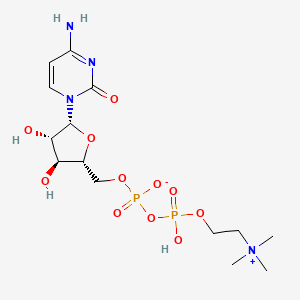
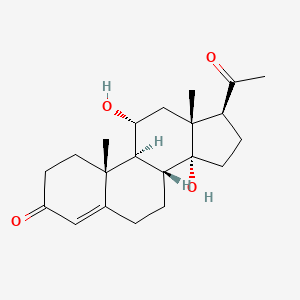
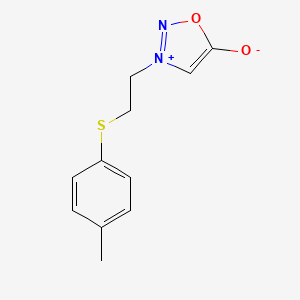
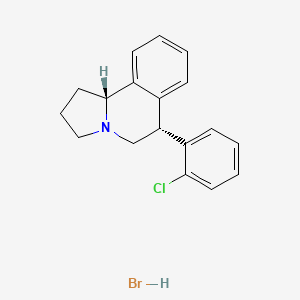

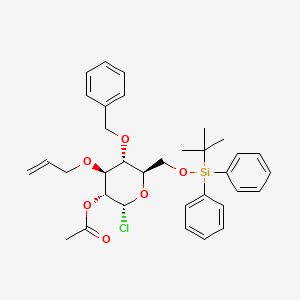
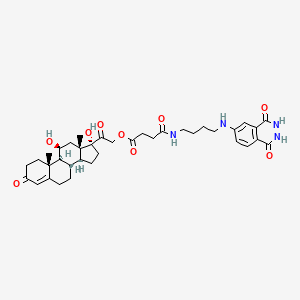
![(4R,6R)-6-[2-[(1R,2R,8R,8aS)-8-[(4-fluorophenyl)methoxy]-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]ethyl]-4-hydroxyoxan-2-one](/img/structure/B1207315.png)